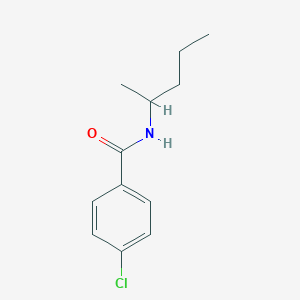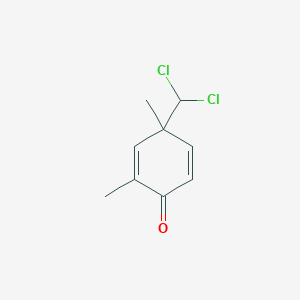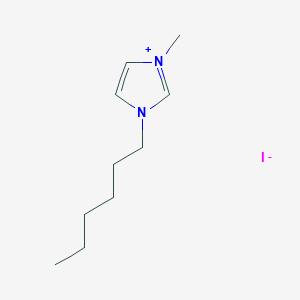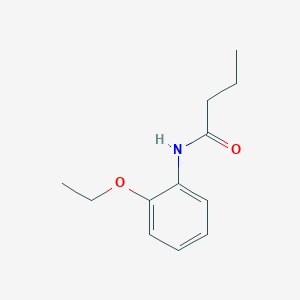![molecular formula C16H17NO B184582 Benzamide, N-[4-(1-methylethyl)phenyl]- CAS No. 100990-57-6](/img/structure/B184582.png)
Benzamide, N-[4-(1-methylethyl)phenyl]-
Vue d'ensemble
Description
“Benzamide, N-[4-(1-methylethyl)phenyl]-” is an organic compound . It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “Benzamide, N-[4-(1-methylethyl)phenyl]-” can be represented by the formula C14H13NO . The molecular weight is 211.2591 .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions. For instance, “Benzamide, N-phenyl-” can react with C7H5IO to form HI and C13H11NO .Physical And Chemical Properties Analysis
“Benzamide, N-[4-(1-methylethyl)phenyl]-” is an organic compound with the molecular formula C14H13NO . It has a molecular weight of 211.2591 .Applications De Recherche Scientifique
Anticancer Activity
- Benzamide derivatives have been synthesized and tested for their anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some compounds showed higher activity than standard drugs (Ravinaik et al., 2021).
NO Production Inhibition
- New benzamide derivatives isolated from Limonia acidissima exhibited potent inhibition of nitric oxide production in microglia cells (Kim et al., 2009).
Antimicrobial and Antiproliferative Activities
- Synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides demonstrated significant antibacterial, antifungal, and antiproliferative activities, with some compounds identified as potential novel antiproliferative agents (Kumar et al., 2012).
Bioactivity of Metal Complexes
- Metal complexes of new benzamides showed significant antibacterial activity against various bacterial strains, with copper complexes exhibiting better activities than the free ligands (Khatiwora et al., 2013).
Mitosis Inhibition
- A series of N-(1,1-dimethylpropynyl) benzamides were found to be powerful and selective inhibitors of mitosis in plant cells, suggesting potential agricultural applications (Merlin et al., 1987).
Antimicrobial Evaluation
- N-Benzimidazol-1-yl-methyl-benzamide derivatives synthesized via Mannich reaction exhibited significant antimicrobial activity against various pathogens, suggesting potential use in antimicrobial therapy (Sethi et al., 2016).
Histone Deacetylase Inhibition
- N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) was identified as an orally active histone deacetylase inhibitor, demonstrating significant antitumor activity and potential as an anticancer drug (Zhou et al., 2008).
Antibacterial and Antifungal Activities
- Benzoylamino-N-phenyl-benzamide derivatives showed notable antibacterial and antifungal activities, highlighting their potential as therapeutic agents (Ighilahriz-Boubchir et al., 2017).
Spectroscopic Studies
- Studies of benzamide derivatives provided insights into their molecular structures and potential applications in material science and photochemistry (Brozis et al., 1999).
Heparanase Inhibition
- Certain benzamide derivatives were identified as inhibitors of the enzyme heparanase, suggesting their potential use in cancer therapy (Xu et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
N-(4-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12(2)13-8-10-15(11-9-13)17-16(18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVROWYWWUNAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356122 | |
| Record name | Benzamide, N-[4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-[4-(1-methylethyl)phenyl]- | |
CAS RN |
100990-57-6 | |
| Record name | Benzamide, N-[4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)

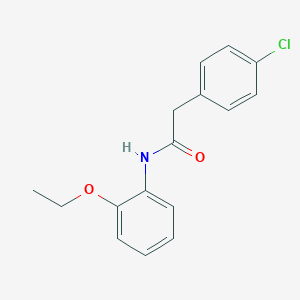

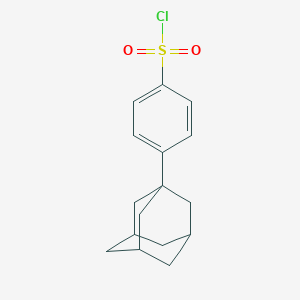
![[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B184509.png)
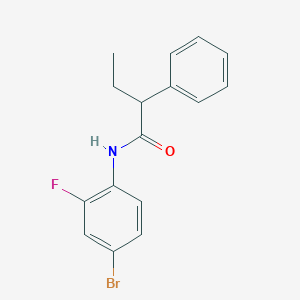
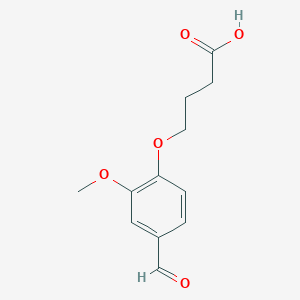
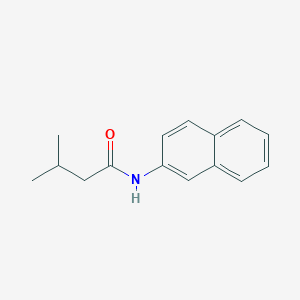
![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)
